molecular formula C6H12N2O B13611842 N-nitroso-N-(propan-2-yl)cyclopropanamine

N-nitroso-N-(propan-2-yl)cyclopropanamine

Cat. No.: B13611842
M. Wt: 128.17 g/mol
InChI Key: HMTLJYSDCNYEKW-UHFFFAOYSA-N
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Description

N-Nitroso-N-(propan-2-yl)cyclopropanamine is a nitrosamine derivative characterized by a cyclopropane ring bonded to a secondary amine group, which is further modified with a nitroso (-N=O) functional group and an isopropyl substituent. Nitrosamines are potent alkylating agents known for their carcinogenic properties, as they can form DNA adducts leading to mutagenesis .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-cyclopropyl-N-propan-2-ylnitrous amide

InChI

InChI=1S/C6H12N2O/c1-5(2)8(7-9)6-3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

HMTLJYSDCNYEKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CC1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nitroso-N-(propan-2-yl)cyclopropanamine typically involves the nitrosation of N-(propan-2-yl)cyclopropanamine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining stringent safety protocols due to the potential hazards associated with nitrosamines .

Chemical Reactions Analysis

Types of Reactions

N-nitroso-N-(propan-2-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares N-nitroso-N-(propan-2-yl)cyclopropanamine with structurally related compounds, focusing on molecular features, stability, carcinogenicity, and applications.

Compound Name Molecular Structure Key Features Stability/Chemical Reactivity Carcinogenicity (Experimental Evidence) Applications/Exposure Sources
This compound Cyclopropane ring + nitroso-isopropyl amine High potential for metabolic activation; cyclopropane may enhance stability Likely stable at neutral pH; decomposes under alkaline conditions Predicted carcinogen (based on NOC class) Pharmaceutical intermediate (hypothetical)
N-(2-Aminoethyl)-N-(propan-2-yl)cyclopropanamine (CAS 151793-25-8) Cyclopropane + aminoethyl-isopropyl amine Non-nitroso derivative; reduced alkylating potential Stable in aqueous solutions; no pH-dependent degradation Not classified as carcinogenic Life science research (e.g., ligand synthesis)
N,N-Diisopropylaniline (CAS 4107-98-6) Aromatic amine with two isopropyl groups Non-cyclized structure; precursor for nitroso compounds Stable under ambient conditions; nitrosatable Carcinogenic upon nitrosation to N-nitrosamine Industrial solvent; chemical synthesis
N-Nitroso-N-(hydroxymethyl)methylamine Hydroxymethyl + nitroso-methyl amine α-Hydroxy nitrosamine; direct-acting alkylating agent Unstable at neutral/alkaline pH; rapid decomposition Highly mutagenic (TA1535 S. typhimurium) Model compound in mutagenicity studies
Dimethylnitrosamine (DMNA) Simple nitrosamine (CH₃-N(NO)-CH₃) Volatile; requires metabolic activation Stable in acidic conditions; airborne detection Confirmed carcinogen (rodents + humans) Environmental contaminant (air, food)

Key Findings from Comparative Analysis

Chemical Stability and Reactivity
  • Cyclopropane Ring Influence : The cyclopropane moiety in this compound likely enhances structural rigidity and stability compared to linear analogues like DMNA. However, its nitroso group still renders it susceptible to decomposition under alkaline conditions, similar to α-hydroxy nitrosamines .
  • Metabolic Activation : Unlike α-hydroxy nitrosamines (e.g., N-nitroso-N-(hydroxymethyl)methylamine), which decompose spontaneously to form alkylating agents, the target compound likely requires cytochrome P450-mediated activation to generate reactive electrophiles .
Carcinogenic Potential
  • Mechanistic Similarities: All NOCs, including the target compound, form DNA adducts via alkylation, initiating carcinogenesis. However, cyclopropane-containing nitrosamines may exhibit tissue-specific tropism due to unique metabolic pathways .
  • Epidemiological Relevance : While DMNA and tobacco-specific nitrosamines are directly linked to human cancers (e.g., liver, oral), the target compound’s role remains speculative but biologically plausible .

Biological Activity

N-nitroso-N-(propan-2-yl)cyclopropanamine is a nitrosamine compound that has drawn attention due to its potential biological activities, particularly in the context of carcinogenicity and other toxicological effects. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the current knowledge surrounding the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6_6H12_{12}N2_2O
  • CAS Number : 298-81-7

The compound is characterized by the presence of a nitroso group (-N=O) attached to a cyclopropanamine structure, which may influence its reactivity and biological interactions.

Carcinogenic Potential

N-nitroso compounds, including this compound, are known for their carcinogenic properties. Research indicates that these compounds can induce DNA damage, leading to mutations that may result in cancer development. A study highlighted that nitrosamines can form DNA adducts, which are critical in the initiation of carcinogenesis .

The biological activity of this compound involves multiple mechanisms:

  • DNA Methylation : The compound can lead to aberrant DNA methylation patterns, contributing to gene silencing and tumorigenesis.
  • Oxidative Stress : It may induce oxidative stress through the generation of reactive oxygen species (ROS), further damaging cellular components and promoting cancer progression.
  • Cell Proliferation : Studies suggest that exposure to nitrosamines can enhance cell proliferation in various tissues, particularly in the liver and lungs .

Toxicological Effects

The toxicity profile of this compound includes both acute and chronic effects:

  • Acute Toxicity : High doses can lead to nausea, vomiting, and central nervous system effects.
  • Chronic Exposure : Long-term exposure is associated with an increased risk of developing cancers, particularly in organs such as the liver and lungs.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CarcinogenicityInduces DNA damage
Oxidative StressIncreases ROS production
Cell ProliferationEnhances proliferation in tissues

Table 2: Toxicological Profile

Toxicity TypeAcute EffectsChronic Effects
SymptomsNausea, vomitingIncreased cancer risk
Target OrgansLiver, lungsLiver, lungs

Case Studies

  • Case Study on Liver Carcinogenesis :
    A study conducted on rodents demonstrated that administration of this compound led to significant liver tumor formation after prolonged exposure. The study emphasized the role of metabolic activation in inducing liver-specific DNA damage .
  • Human Risk Assessment :
    Epidemiological studies have suggested a correlation between occupational exposure to nitrosamines and increased incidence rates of specific cancers among workers in industries dealing with rubber and tobacco products .

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